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molecular formula C12H16ClNO2 B8686781 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrochloride

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrochloride

Cat. No. B8686781
M. Wt: 241.71 g/mol
InChI Key: IIOABNZXNMDTCF-UHFFFAOYSA-N
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Patent
US04766131

Procedure details

A solution of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride (58.4 g, 0.24 m) in 1 liter of methanol and 5% Pd/C (5 g) were combined under nitrogen in a pressure bottle and the mixture hydrogenated at 40 psi and ambient temperature on a Parr apparatus for 18 hr. The catalyst was removed by filtration and the solvent evaporated. The residue was dissolved in H2O (1 liter), basified to pH 11 with 50% NaOH and extracted with CHCl3 (3×300 ml). The extracts were dried over MgSO4 and evaporated to dryness (aspirator, then high vacuum) to give 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline, 35.2 g (70% yield).
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[C:10]([CH3:16])=[N:9][CH2:8][CH2:7]2>CO.[Pd]>[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[CH:10]([CH3:16])[NH:9][CH2:8][CH2:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
58.4 g
Type
reactant
Smiles
Cl.COC=1C=C2CCN=C(C2=CC1OC)C
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O (1 liter)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (aspirator

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C2CCNC(C2=CC1OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04766131

Procedure details

A solution of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride (58.4 g, 0.24 m) in 1 liter of methanol and 5% Pd/C (5 g) were combined under nitrogen in a pressure bottle and the mixture hydrogenated at 40 psi and ambient temperature on a Parr apparatus for 18 hr. The catalyst was removed by filtration and the solvent evaporated. The residue was dissolved in H2O (1 liter), basified to pH 11 with 50% NaOH and extracted with CHCl3 (3×300 ml). The extracts were dried over MgSO4 and evaporated to dryness (aspirator, then high vacuum) to give 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline, 35.2 g (70% yield).
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[C:10]([CH3:16])=[N:9][CH2:8][CH2:7]2>CO.[Pd]>[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[CH:10]([CH3:16])[NH:9][CH2:8][CH2:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
58.4 g
Type
reactant
Smiles
Cl.COC=1C=C2CCN=C(C2=CC1OC)C
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O (1 liter)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (aspirator

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C2CCNC(C2=CC1OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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